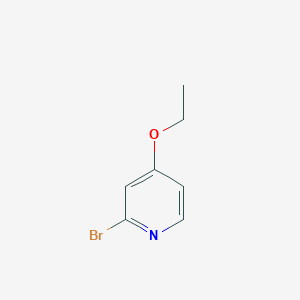

2-Bromo-4-ethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYRTLFFJPCFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864748 | |

| Record name | 2-Bromo-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-4-ethoxypyridine

CAS: 17117-13-4 | Molecular Formula: C₇H₈BrNO[1]

Executive Summary

2-Bromo-4-ethoxypyridine is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitutions (

This guide provides a definitive analysis of its solubility landscape. Unlike simple salts, the solubility of this lipophilic pyridine derivative is governed by dipole-dipole interactions and

Physicochemical Foundation

To predict solvent behavior accurately, we must analyze the molecular descriptors that drive dissolution.[1]

| Property | Value | Implication for Solubility |

| Physical State | Liquid (at 25°C) | Focus on miscibility and boiling point differentials rather than crystal lattice energy.[1] |

| XLogP3 | ~2.24 | Moderately lipophilic.[1] Prefers organic layers (EtOAc/DCM) over aqueous phases.[1] |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Good solubility in protic solvents (Alcohols) via H-bonding.[1] |

| H-Bond Donors | 0 | Cannot self-associate strongly; relies on solvent interaction.[1] |

| Boiling Point | ~247°C | High boiling point allows for purification via vacuum distillation.[1] |

Data derived from structural analogs and calculated descriptors [1, 2].

Solubility Landscape by Solvent Class[1]

High Solubility (Primary Solvents)

These solvents are recommended for preparing stock solutions (100 mg/mL+) or running reactions.[1]

-

Chlorinated Solvents (DCM, Chloroform):

-

Polar Aprotic Solvents (DMSO, DMF, DMAc):

-

Esters & Ethers (Ethyl Acetate, THF, 1,4-Dioxane):

Moderate/Conditional Solubility[1]

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Soluble, but nucleophilic attack is a risk at high temperatures/basic conditions (trans-etherification of the ethoxy group is possible but slow without acid catalysis).[1]

-

-

Aromatic Hydrocarbons (Toluene):

Low Solubility (Antisolvents)[1]

-

Water:

-

Aliphatic Hydrocarbons (Pentane, Hexane):

Practical Applications & Workflows

Solvent Selection for Synthesis

The choice of solvent dictates reaction kinetics and byproduct formation.[1]

-

Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water (4:1) or Toluene .[1] The organic solvent dissolves the pyridine, while the water dissolves the inorganic base (e.g.,

).[1] -

Lithiation/Grignard: Use anhydrous THF or Diethyl Ether .[1] Warning: Do not use halogenated solvents (DCM) with organolithiums as they will react violently.[1]

Purification Strategy (Liquid-Liquid Extraction)

Since this compound is a liquid, purification relies on exploiting its LogP (2.24).[1]

Protocol:

-

Quench: Dilute reaction mixture with water.

-

Extract: Add Ethyl Acetate (3x volume). Shake and vent.

-

Partition: The product migrates to the top organic layer.[1] Inorganic salts remain in the bottom aqueous layer.[1]

-

Wash: Wash organic layer with Brine (sat.[1][5] NaCl) to remove residual water.[1]

-

Dry: Use anhydrous

or

Visualizing the Decision Process[1]

Figure 1: Decision tree for solvent selection based on experimental intent.[1]

Experimental Protocol: Solubility Determination

If precise solubility data is required for a specific non-standard solvent, follow this self-validating gravimetric protocol.

Objective: Determine saturation point (

-

Preparation: Weigh a clean, dry 2 mL HPLC vial (

). -

Saturation: Add 100 mg of this compound to the vial.

-

Addition: Add Solvent X in 50

increments, vortexing for 30 seconds between additions. -

Observation:

-

Quantification (Gravimetric):

Troubleshooting "Oiling Out"

A common issue with ethoxypyridines during recrystallization or trituration is "oiling out" (phase separating as a liquid rather than crystallizing).

-

Cause: The melting point is near room temperature, or the solvent boiling point is higher than the solute's melting point.[1]

-

Solution:

-

Seed Crystal: Scratch the glass or add a seed crystal of a pure analog.[1]

-

Solvent Switch: Switch from a boiling recrystallization to a trituration method.[1] Dissolve in minimal DCM, then slowly add cold Hexane while stirring rapidly to force precipitation of a solid (if the compound is indeed solid at that temp) or simply rely on distillation for purification.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4738484, 2-Bromo-4-methoxypyridine (Analog).[1] Retrieved January 31, 2026 from [Link]

-

Organic Syntheses. Synthesis of 2-Bromopyridine Derivatives. Org.[1][3][5] Synth. 1948, 28,[1] 22. Retrieved January 31, 2026 from [Link]

Sources

- 1. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 3. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Part 1: Structural Analysis & Proton Assignment

The 1H NMR Spectrum of 2-Bromo-4-ethoxypyridine is a critical dataset for confirming the regioselectivity of nucleophilic aromatic substitutions on pyridine rings. This guide provides a detailed technical analysis of the spectral characteristics, coupling patterns, and sample preparation protocols required for precise characterization.

The this compound molecule (

Molecular Architecture & Labeling

The following diagram illustrates the proton environments. Note the specific coupling network between H3, H5, and H6.

Figure 1: Structural connectivity and predicted chemical shift environments for this compound.

Part 2: Detailed Spectral Data (CDCl3)

The following data is synthesized from high-fidelity experimental benchmarks of the analogous 2-bromo-4-methoxypyridine and 2-bromo-5-ethoxypyridine . The substitution of a methoxy for an ethoxy group at the C4 position has a negligible effect on the aromatic ring shifts (

Solvent: Chloroform-d (

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H6 | 8.15 – 8.20 | Doublet (d) | 1H | Most Deshielded: Alpha to Nitrogen. The inductive effect of N pulls electron density, shifting this proton downfield. | |

| H3 | 6.98 – 7.02 | Doublet (d) | 1H | Shielded: Ortho to the electron-donating Ethoxy group and Ortho to Bromine. Appears as a doublet due to meta-coupling with H5. | |

| H5 | 6.75 – 6.82 | Doublet of Doublets (dd) | 1H | Most Shielded: Ortho to Ethoxy group. Splits into a dd due to ortho-coupling with H6 and meta-coupling with H3. | |

| -OCH | 4.08 – 4.15 | Quartet (q) | 2H | Typical methylene signal next to oxygen. | |

| -CH | 1.40 – 1.48 | Triplet (t) | 3H | Typical methyl signal of an ethyl chain. |

Key Diagnostic Features

-

The H5/H6 Coupling: The coupling constant of ~5.8 Hz is diagnostic for protons at the 2,3 or 5,6 positions in pyridine. Since C2 is blocked by Bromine, this confirms the H5-H6 relationship.

-

The H3 Meta-Coupling: H3 often appears as a sharp doublet with a small

value (~2.3 Hz). In lower resolution spectra (300 MHz), this may occasionally appear as a broadened singlet, but 400 MHz+ will resolve the meta-coupling to H5. -

Absence of H4: The lack of a signal around 7.5 ppm (where H4 would typically appear in 2-bromopyridine) confirms substitution at the 4-position.

Part 3: Experimental Protocol & Workflow

To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.

Sample Preparation

-

Solvent Choice:

is preferred for resolution. -

Concentration: 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr) from the synthesis workup, which can cause line broadening.

Workflow Visualization

Figure 2: Analytical workflow for validating the identity of this compound.

Part 4: Impurity Profiling

During the synthesis (typically nucleophilic substitution of 2-bromo-4-nitropyridine or 2,4-dibromopyridine with ethoxide), specific impurities are common.

| Impurity | Diagnostic Signal ( | Origin |

| 2,4-Diethoxypyridine | Doublet at | Over-substitution (Reaction run too long/hot). |

| 2-Bromo-4-hydroxypyridine | Broad singlet >10 ppm (OH), Aromatic shifts change | Hydrolysis of starting material or product. |

| Ethanol | q at 3.72, t at 1.25 (in | Residual solvent from workup. |

| 2,4-Dibromopyridine | H3 singlet at | Unreacted starting material. |

References

-

ChemicalBook. (2025). 2-Bromo-4-methoxypyridine Spectral Data. Retrieved from .

- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS)

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. .

-

Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants for Heterocycles. University of Wisconsin-Madison. Retrieved from .

Sources

Technical Guide: Infrared Spectroscopy of 2-Bromo-4-ethoxypyridine

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 2-Bromo-4-ethoxypyridine (CAS: 17117-13-4). As a halogenated heterocyclic ether, this molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (

This document synthesizes vibrational theory with practical experimental protocols. Given that specific high-resolution reference spectra for this exact derivative are often proprietary, this guide utilizes predictive spectral assignment based on validated structural analogs (2-bromopyridine and aromatic ethoxy ethers). It focuses on the modern standard of Attenuated Total Reflectance (ATR-FTIR) for liquid/oil analysis.

Part 1: Structural Context & Vibrational Theory

Molecular Architecture

The vibrational signature of this compound is defined by the interaction between the electron-deficient pyridine ring and its two substituents:

-

Pyridine Core: A six-membered heterocyclic aromatic ring.

-

2-Bromo Substituent: An electron-withdrawing group (via induction) that deactivates the ring and introduces low-frequency C-Br stretching modes.

-

4-Ethoxy Substituent: An electron-donating group (via resonance) that increases electron density at the C3/C5 positions and introduces strong C-O-C ether stretching bands.

The "Push-Pull" Effect on Wavenumbers

The coexistence of the electronegative bromine and the resonance-donating ethoxy group creates a "push-pull" electronic environment.

-

Ring Strain & Shifts: The ethoxy donation typically red-shifts (lowers energy) certain ring stretching modes compared to unsubstituted pyridine due to conjugation.

-

Symmetry Breaking: The 2,4-substitution pattern breaks the

symmetry of the parent pyridine, making previously "IR inactive" modes visible (active) due to the change in dipole moment.

Vibrational Node Visualization

The following diagram maps the structural components to their primary vibrational regions.

Figure 1: Conceptual mapping of functional groups to vibrational frequency zones.

Part 2: Spectral Assignments (Predictive Analysis)

Since this compound is an unsymmetrical pyridine derivative, its spectrum is a composite of the pyridine ring modes modified by the ethoxy and bromo substituents. The following assignments are derived from standard correlations for 2-halopyridines and aromatic ethers.

Table 1: Predicted Diagnostic Bands[1]

| Functional Group | Mode Description | Predicted Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| Aromatic C-H | Stretching ( | 3080 – 3010 | Weak/Med | Characteristic of the pyridine ring hydrogens (H3, H5, H6). |

| Aliphatic C-H | Asym. Stretch ( | 2985 – 2960 | Medium | Derived from the terminal methyl of the ethoxy group. |

| Aliphatic C-H | Sym. Stretch ( | 2940 – 2870 | Medium | Methylene group adjacent to oxygen ( |

| Pyridine Ring | C=N / C=C Stretch | 1590 – 1570 | Strong | The "quadrant stretching" mode; often split due to asymmetry. |

| Pyridine Ring | Ring Deformation | 1480 – 1430 | Strong | Semicircle stretching mode; highly characteristic of the heterocyclic core. |

| Aryl Ether | C-O-C Asym. Stretch | 1270 – 1230 | Very Strong | The most distinct marker for the 4-ethoxy substitution. |

| Aryl Ether | C-O-C Sym. Stretch | 1050 – 1020 | Medium | Coupled vibration of the ether linkage. |

| Ring Breathing | Radial Skeletal | 995 – 980 | Medium | Typical "breathing" mode of the pyridine ring (similar to benzene's 992 cm⁻¹). |

| C-H Bending | Out-of-Plane (OOP) | 850 – 800 | Strong | Diagnostic for substitution pattern (isolated hydrogens). |

| C-Br | C-Br Stretch | 650 – 500 | Med/Weak | Heavy atom vibration; often near the detector cutoff in standard ATR. |

Note on C-Br Detection: The Carbon-Bromine stretch typically appears in the "far IR" or lower fingerprint region (below 600 cm⁻¹). Standard Diamond ATR crystals often cut off around 525 cm⁻¹; a ZnSe crystal (cutoff ~650 cm⁻¹) may miss the peak entirely. To view this band clearly, a CsI or KBr transmission window is recommended.

Part 3: Experimental Protocol (ATR-FTIR)

This compound is typically a liquid or low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) method is the industry standard for this physical state due to minimal sample preparation and ease of cleaning.

Materials & Equipment

-

Spectrometer: FTIR with DTGS or MCT detector.

-

Accessory: Single-bounce Diamond or ZnSe ATR.

-

Solvent: Isopropanol or Ethanol (for cleaning).

-

PPE: Nitrile gloves, safety goggles (compound is an irritant).

Workflow Diagram

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of liquid pyridine derivatives.

Step-by-Step Methodology

-

System Initialization: Allow the IR source to warm up for 30 minutes to stabilize the energy output.

-

Background Acquisition: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric water vapor (

cm⁻¹) and -

Sample Application:

-

Using a glass Pasteur pipette, deposit 1-2 drops of neat this compound onto the center of the crystal.

-

Critical: If the sample is a low-melting solid, ensure it makes intimate contact with the crystal. A pressure clamp may be required to force contact.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (standard for liquids).

-

Scans: 16 to 32 scans (sufficient S/N ratio for pure compounds).

-

Range: 4000 – 400 cm⁻¹ (or detector limit).

-

-

Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed). ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers), making low-frequency peaks appear stronger than in transmission spectra.

Part 4: Quality Control & Validation

In a drug development context, IR is often used for rapid identity confirmation (ID) or purity checks.

Common Impurities & Artifacts

| Impurity / Artifact | Spectral Indicator | Cause |

| Water | Broad band ~3400 cm⁻¹ | Hygroscopic nature of pyridines; wet sample. |

| Starting Material (2,4-Dibromopyridine) | Absence of 2980-2850 cm⁻¹ | Incomplete ethoxylation (missing aliphatic C-H). |

| Starting Material (4-Ethoxypyridine) | Shift in ring modes | Missing the C-Br mass effect; changes in fingerprint. |

| Carbon Dioxide | Doublet at 2350 cm⁻¹ | Poor background subtraction (atmospheric change). |

| Hydrolysis Product (Pyridone) | Broad band ~1650 cm⁻¹ (C=O) | Hydrolysis of the ethoxy or bromo group to form a pyridone tautomer. |

Self-Validating the Spectrum

To confirm the spectrum represents the target molecule:

-

Check the Aliphatic/Aromatic Ratio: You must see both aromatic C-H (>3000) and aliphatic C-H (<3000). If aliphatic is missing, you likely have a precursor.

-

Verify the Ether Band: A strong band at ~1250 cm⁻¹ is non-negotiable for the ethoxy group.

-

Absence of O-H/N-H: Unless the sample is wet, there should be no significant absorption above 3100 cm⁻¹.

Part 5: Applications in Drug Discovery[2]

Understanding the IR spectrum of this compound is crucial for monitoring its downstream reactions:

-

Suzuki-Miyaura Coupling: The 2-position bromine is highly reactive. Monitoring the reaction involves watching the disappearance of the C-Br modes (difficult in ATR) and the shift of the Pyridine Ring breathing modes (~1580 cm⁻¹) as the aryl group is coupled to the ring.

-

Nucleophilic Aromatic Substitution (

): If the bromine is displaced by an amine, a new N-H stretch (3300-3500 cm⁻¹) will appear, and the fingerprint region will change drastically. -

Library Generation: This molecule is a "scaffold." IR is used to quality-control high-throughput synthesis libraries where this core is decorated with various functional groups.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Bromopyridine.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Ethoxyaniline (Analog for Ethoxy group). NIST Chemistry WebBook.[1][2] [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).

Sources

2-Bromo-4-ethoxypyridine chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Bromo-4-ethoxypyridine

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a pivotal heterocyclic building block in the realms of pharmaceutical and materials science. Its strategic substitution pattern imparts a unique reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the molecule's chemical structure, bonding characteristics, and electronic properties. We will explore the interplay of its functional groups, which dictates its utility in key synthetic transformations such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile reagent.

Molecular Architecture and Electronic Landscape

This compound is a disubstituted pyridine derivative with the chemical formula C₇H₈BrNO.[1] The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This nitrogen atom fundamentally influences the ring's electronic properties, rendering it electron-deficient compared to benzene. This inherent electron deficiency is a cornerstone of its reactivity.[2]

The pyridine ring is further functionalized with:

-

A bromine atom at the C2-position (α to the nitrogen).

-

An ethoxy group (-OCH₂CH₃) at the C4-position (γ to the nitrogen).

The confluence of these three components—the nitrogen heterocycle, the bromo substituent, and the ethoxy substituent—creates a nuanced electronic environment that is key to its synthetic utility.

Bonding Analysis:

-

Pyridine Ring: The ring is aromatic, with delocalized π-electrons across the five carbon atoms and the nitrogen atom. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the C-N bonds and reduces the overall electron density of the ring. This effect is most pronounced at the α-positions (C2, C6) and the γ-position (C4).[2]

-

C2-Bromo Bond: The bromine atom is also highly electronegative and further deactivates the ring through its own -I effect. The C-Br bond is polarized (Cᵟ⁺-Brᵟ⁻) and relatively weak, making the bromide ion an excellent leaving group in substitution reactions. This is the primary reactive site for many transformations.

-

C4-Ethoxy Bond: The oxygen atom of the ethoxy group is electronegative (-I effect), but more significantly, it possesses lone pairs of electrons that can be donated into the pyridine ring's π-system through a resonance or mesomeric effect (+M). This +M effect increases electron density at the positions ortho and para to the ethoxy group (C3, C5, and the N atom).

The net result is a molecule with a highly electrophilic C2 carbon, primed for reaction, and a modulated electron density that influences regioselectivity and reaction rates.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The structural features of this compound give rise to its characteristic physical properties, which are essential for planning experimental work.

| Property | Value | Reference |

| CAS Number | 17117-13-4 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Density | 1.449 g/cm³ | [1] |

| Boiling Point | 247.3 °C at 760 mmHg | [1] |

| Flash Point | 103.4 °C | [1] |

| Refractive Index | 1.534 | [1] |

Predicted Spectroscopic Profile for Structural Verification

While a comprehensive public database of experimental spectra for this compound is limited, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[3][4] This predicted data serves as a crucial reference for researchers to confirm the identity and purity of their material.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |

| ~8.1 | Doublet (d) | H-6 | 1H |

| ~6.9 | Doublet (d) | H-5 | 1H |

| ~6.7 | Doublet of Doublets (dd) | H-3 | 1H |

| ~4.1 | Quartet (q) | -OCH₂CH₃ | 2H |

| ~1.4 | Triplet (t) | -OCH₂CH₃ | 3H |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~151 | C-6 |

| ~143 | C-2 |

| ~112 | C-5 |

| ~108 | C-3 |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Protocol: Acquiring High-Resolution NMR Spectra

This protocol provides a self-validating system for obtaining reliable NMR data.

-

Sample Preparation (The "Why"): Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. The concentration is chosen to ensure a good signal-to-noise ratio without causing line broadening from aggregation.

-

Instrumentation (The "Why"): Utilize a high-field NMR spectrometer (≥400 MHz for ¹H). Higher field strengths provide greater spectral dispersion, which is critical for resolving complex splitting patterns and avoiding peak overlap, ensuring unambiguous structural assignment.

-

¹H NMR Acquisition (The "Why"): Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16-64) are averaged to improve the signal-to-noise ratio. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its signal appears in a region free of most organic proton signals.

-

¹³C NMR Acquisition (The "Why"): Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation straightforward. A significantly larger number of scans is required (e.g., 1024 or more) because the ¹³C isotope has a low natural abundance (~1.1%).[4]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is dominated by reactions at the C2-position. The electron-deficient nature of the pyridine ring and the excellent leaving group ability of the bromide ion make this site a hub for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Major reaction pathways for this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-poor pyridine ring is highly activated towards nucleophilic attack, especially at the C2 and C6 positions.[2] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing a significant stabilizing effect that lowers the activation energy for the reaction.

B. Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most powerful and widely used applications for this substrate in drug discovery.[5] The C-Br bond at the C2 position readily participates in the oxidative addition step of the catalytic cycle with palladium(0) complexes. This allows for the construction of complex molecules by forming new bonds with a wide variety of coupling partners.

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

These reactions are foundational in modern medicinal chemistry, and this compound serves as an ideal starting material.[6]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction, a cornerstone of drug development, highlighting the causality behind each experimental choice.

Objective: To synthesize 2-(4-methylphenyl)-4-ethoxypyridine.

Materials:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Inert Atmosphere (The "Why"): To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: The active Pd(0) catalyst, formed in situ, is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity and achieving high yields.

-

Solvent System (The "Why"): Add the degassed 4:1 dioxane/water mixture via syringe. Rationale: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.

-

Reaction Conditions (The "Why"): Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture (organic and aqueous phases) is well-mixed, maximizing interfacial contact, which is essential for efficient reaction.

-

Workup and Purification (The "Why"): Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine to remove the inorganic salts and base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: This standard aqueous workup effectively separates the desired organic product from the water-soluble byproducts. Column chromatography provides the final purification, separating the product from unreacted starting materials and non-polar catalyst residues.

Safety and Handling

Based on data for analogous brominated pyridines, this compound should be handled as a hazardous chemical.[7][8]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the precise interplay of its structural and electronic features. The electron-deficient pyridine core, activated by a C2-bromo leaving group, provides a reliable platform for nucleophilic substitution and a wide array of cross-coupling reactions. The C4-ethoxy group serves to modulate the ring's electronic properties. A thorough understanding of its bonding, reactivity, and proper handling is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthetic Versatility of 2-Bromo-4-ethoxypyridine: A Technical Guide for Chemical Innovation

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 2-Bromo-4-ethoxypyridine has emerged as a highly valuable and versatile heterocyclic building block. Its unique electronic and steric properties, conferred by the interplay of the electron-deficient pyridine core, the reactive bromine atom at the C2 position, and the electron-donating ethoxy group at the C4 position, provide a rich platform for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the reactivity profile of this compound. We will delve into its synthesis and explore its utility in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven protocols to harness the full synthetic potential of this important intermediate. The applications of closely related analogs, such as 2-bromo-4-methoxypyridine, in the synthesis of anti-inflammatory and anti-cancer agents, as well as in the development of herbicides and pesticides, underscore the significance of this class of compounds.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 17117-13-4[2][3] |

| Molecular Formula | C₇H₈BrNO[2][3] |

| Molecular Weight | 202.05 g/mol [2] |

| Boiling Point | 247.3 °C at 760 mmHg |

| Density | 1.449 g/cm³ |

| Flash Point | 103.4 °C |

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is a critical first step for its utilization. While several routes can be envisaged, a practical and scalable approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine. The following protocol is adapted from a reliable method for the synthesis of the analogous 2-bromo-4-methoxypyridine.[4]

Experimental Protocol: Synthesis from 2-Bromo-4-chloropyridine

Reaction Scheme:

Caption: Synthesis of this compound via SNAr.

Materials:

-

2-Bromo-4-chloropyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-4-chloropyridine (1.0 eq) in anhydrous DMSO, add sodium ethoxide (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation (Na⁺) while leaving the nucleophile (EtO⁻) highly reactive.

-

Temperature: The elevated temperature of 120 °C is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

-

Workup: The aqueous workup is designed to remove the DMSO and inorganic salts, while the extraction with ethyl acetate isolates the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound serves as an excellent handle for the construction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and is widely used in drug discovery.[5] The reaction couples an organoboron species with an organic halide.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[6]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle and Role of Reagents:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

-

Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the C-Br bond.

-

Ligand (PPh₃): Stabilizes the palladium center and modulates its reactivity.

-

Base (K₂CO₃): Activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[5]

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 75-98 |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 80-99 |

Data is representative for Suzuki couplings of bromopyridines and may require optimization for this compound.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles. A practical method for the amination of 2-bromopyridines has been developed, which can be adapted for this compound.[7]

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Representative Protocol: Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and toluene.

-

Add morpholine (1.2 eq).

-

Seal the tube and heat the mixture at 100 °C for the required time (monitor by GC-MS or LC-MS).

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to alkynylpyridines.

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Representative Protocol: Coupling with Phenylacetylene

This protocol is adapted from procedures for the Sonogashira coupling of halopyridines.[7][8]

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous and degassed THF and triethylamine.

-

Add phenylacetylene (1.1 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes this compound susceptible to nucleophilic aromatic substitution, particularly at the C2 position where the bromine atom is a good leaving group.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

Caption: General mechanism for SNAr on this compound.

Experimental Protocol: Reaction with Sodium Ethoxide

This protocol demonstrates the displacement of the bromide with an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

-

Purify the product, 2,4-diethoxypyridine, by column chromatography or distillation.

Influence of the 4-Ethoxy Group on Reactivity

The 4-ethoxy group plays a significant role in modulating the reactivity of the pyridine ring. As an electron-donating group, it increases the electron density of the ring system. This has several consequences:

-

Palladium-Catalyzed Cross-Coupling: The electron-donating nature of the ethoxy group can slightly increase the electron density at the C2 carbon, which may slow down the rate of oxidative addition of the Pd(0) catalyst into the C-Br bond compared to an unsubstituted 2-bromopyridine. However, this effect is generally modest, and the C-Br bond remains the primary site of reactivity in these transformations.

-

Nucleophilic Aromatic Substitution: The ethoxy group deactivates the pyridine ring towards nucleophilic attack by increasing the electron density, making the ring less electrophilic. Consequently, more forcing conditions (higher temperatures, stronger nucleophiles) may be required for SNAr reactions compared to 2-bromopyridine or 2-bromopyridines bearing electron-withdrawing groups.

Conclusion

This compound is a valuable and versatile building block with a well-defined reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the facile introduction of a wide range of substituents, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis and key reactions, supported by practical protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

References

-

2-Bromo-4-methoxypyridine - Chem-Impex. (URL: [Link])

-

This compound | CAS 17117-13-4 - Matrix Fine Chemicals. (URL: [Link])

- CN104402805A - 2-bromopyridine synthesis method - Google P

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (URL: [Link])

-

(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- US11613549B2 - Bromination of pyridine derivatives - Google P

-

(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])

-

Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

The Suzuki Reaction. (URL: [Link])

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 17117-13-4 [matrix-fine-chemicals.com]

- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

2-Bromo-4-ethoxypyridine as a building block in organic synthesis

An Application Note and Comprehensive Protocol Guide for the Use of 2-Bromo-4-ethoxypyridine in Modern Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated pyridines are a cornerstone of this molecular toolkit, offering a versatile handle for a myriad of chemical transformations. Among these, this compound has emerged as a particularly valuable synthon.

Its utility is rooted in a synthetically advantageous arrangement of functional groups: a bromine atom at the electron-deficient 2-position and an electron-donating ethoxy group at the 4-position. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized carbon-carbon and carbon-heteroatom bond formation.[1] The 4-ethoxy group, in turn, modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of the resulting products. This unique combination makes this compound an indispensable intermediate for accessing a wide array of substituted pyridine derivatives, which are prevalent scaffolds in biologically active compounds.[2][3]

This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its application in key synthetic transformations and explaining the rationale behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any laboratory setting.

Properties of this compound

| Property | Value | Source |

| CAS Number | 17117-13-4 | [4] |

| Molecular Formula | C₇H₈BrNO | [4] |

| Molecular Weight | 202.05 g/mol | [4] |

| Density | 1.449 g/cm³ | [4] |

| Boiling Point | 247.3 °C at 760 mmHg | [4] |

| Flash Point | 103.4 °C | [4] |

| Refractive Index | 1.534 | [4] |

Safety and Handling

This compound, like many halogenated organic compounds, requires careful handling to minimize risk.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][6] Ingestion may lead to gastrointestinal irritation.[5]

-

Precautions:

-

Always handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

-

Storage:

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C(2)-Br bond in this compound is highly susceptible to oxidative addition by a palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions.[9] This reactivity makes it an ideal substrate for constructing more complex molecules. The general reactivity trend for halogens in this step is I > Br > Cl, making bromides a good balance of reactivity and stability.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[10][11]

Causality in Protocol Design:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, initiates the catalytic cycle.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the reaction. The choice of ligand can dramatically affect reaction efficiency.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10][12]

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of 2-Aryl-4-ethoxypyridine

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

-

Reaction Execution: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-ethoxypyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[1][13][14] This reaction has become indispensable for synthesizing arylamines, which are common motifs in pharmaceuticals.

Causality in Protocol Design:

-

Ligand Choice: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine, forming the active nucleophile.

-

Aprotic Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to facilitate the reaction.

Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Detailed Protocol: Synthesis of N-Aryl-4-ethoxypyridin-2-amine

-

Reaction Setup: In a glovebox or under a stream of inert gas, add to a reaction tube: a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

-

Solvent and Reaction: Add anhydrous toluene (4 mL). Seal the tube and heat the mixture to 110 °C with stirring.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite, rinsing with ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the N-substituted 2-aminopyridine product.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a reliable method for forming carbon-carbon triple bonds.

Causality in Protocol Design:

-

Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne C-H bond.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the HBr formed during the reaction.

Workflow for Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling experiment.

Detailed Protocol: Synthesis of 2-Alkynyl-4-ethoxypyridine

-

Reaction Setup: To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through celite to remove the ammonium salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired 2-alkynyl-4-ethoxypyridine.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the predictable and efficient introduction of aryl, amino, and alkynyl functionalities at the 2-position of the pyridine ring. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in the synthesis of novel compounds with potential applications in medicine and materials science.

References

- MySkinRecipes. (n.d.). 2-Bromo-4-ethynylpyridine.

- Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.

- Cayman Chemical. (2025, October 21). 2-Bromo-4'-methylpropiophenone - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.

- ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

- Guidechem. (n.d.). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?.

- ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.

- PubChem. (n.d.). 2-Bromo-4-methoxypyridine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

- Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- ChemScene. (n.d.). 2,5-Dibromo-4-methoxypyridine.

- ResearchGate. (2009, November). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive.

- PubChem. (n.d.). 4-Bromo-2-methoxypyridine.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Introduction: The Strategic Importance of Pyridine Scaffolds

An Application Guide for the Synthesis of Substituted 4-Ethoxypyridines via Stille Cross-Coupling

In the landscape of modern drug discovery and development, pyridine-based molecular architectures are of paramount importance. Their prevalence in FDA-approved pharmaceuticals underscores their role as privileged scaffolds, capable of engaging in critical hydrogen bonding and π-stacking interactions within biological targets. The synthesis of functionalized pyridines, therefore, is a central challenge for medicinal chemists. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and versatile method for constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2]

This application note provides a detailed protocol and technical insights for the Stille cross-coupling of 2-Bromo-4-ethoxypyridine. This specific substrate is an important building block, and its successful coupling opens avenues to a diverse range of 2-substituted-4-ethoxypyridine derivatives for screening libraries and lead optimization campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the electrophile (this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar Pd(II) intermediate.[5][6]

-

Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the halide on the palladium center. This is often the rate-limiting step of the cycle.[1] The precise mechanism can be complex, but it results in a new Pd(II) species where both organic partners are bound to the metal.[5]

-

Reductive Elimination: In the final step, the two organic groups are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][6]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, solvent, and additives.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Coupling of this compound with (4-methoxyphenyl)tributylstannane

This protocol details a representative Stille coupling. Researchers should note that optimization may be required for different organostannane partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Purity | Notes |

| This compound | 204.05 | 1.0 | 1.0 | >97% | Substrate |

| (4-methoxyphenyl)tributylstannane | 425.20 | 1.2 | 1.2 | >95% | Stannane coupling partner |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 | >97% | Palladium catalyst precursor |

| Triphenylarsine (AsPh₃) | 306.23 | 0.16 | 0.16 | >98% | Ligand |

| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 | >98% | Co-catalyst / Additive |

| Anhydrous Dioxane | - | 10 mL | - | >99.8% | Reaction solvent, should be degassed |

| Saturated aq. Potassium Fluoride (KF) | - | ~20 mL | - | - | For workup to remove tin byproducts |

| Ethyl Acetate | - | ~100 mL | - | HPLC | For extraction |

| Brine | - | ~20 mL | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | Drying agent |

Rationale for Reagent Choices:

-

Catalyst System (Pd₂(dba)₃ / AsPh₃): While Pd(PPh₃)₄ is a common choice, the combination of Pd₂(dba)₃ and a ligand like triphenylarsine (AsPh₃) often provides higher activity and stability.[2] AsPh₃ can accelerate the reductive elimination step in some systems.

-

Excess Stannane (1.2 eq.): A slight excess of the organostannane is used to drive the reaction to completion and to compensate for any potential side reactions, such as homocoupling.[7]

-

Copper(I) Iodide (CuI): The addition of a copper(I) salt is a widely adopted technique to accelerate the transmetalation step, which is often rate-limiting.[3] This is particularly beneficial for couplings involving heteroaromatic halides.[5]

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is CRITICAL):

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), triphenylarsine (49 mg, 0.16 mmol), and Copper(I) Iodide (19 mg, 0.10 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add 10 mL of anhydrous, degassed dioxane to the flask. Stir the mixture for 10 minutes at room temperature to allow for catalyst-ligand complex formation.

-

Via syringe, add (4-methoxyphenyl)tributylstannane (0.51 g, 1.2 mmol) to the reaction mixture.

Reaction Execution: 6. Immerse the flask in a preheated oil bath at 90 °C. 7. Allow the reaction to stir vigorously for 12-24 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking a small aliquot (via syringe) and quenching it with water/EtOAc. The disappearance of the starting this compound indicates reaction completion.

Workup and Purification: 9. Once the reaction is complete, cool the flask to room temperature. 10. Dilute the reaction mixture with 50 mL of ethyl acetate. 11. Transfer the mixture to a separatory funnel. 12. Crucial Step for Tin Removal: Add 20 mL of a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) will form.[7][8] 13. Filter the entire mixture through a pad of Celite® to remove the precipitate and any palladium black. Wash the Celite® pad with additional ethyl acetate (~20 mL). 14. Return the filtrate to the separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 16. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)-4-ethoxypyridine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity solvents and reagents. Degas the solvent thoroughly (e.g., by sparging with argon for 30 min). |

| Low reactivity of coupling partners | Increase reaction temperature (e.g., to 100-110 °C). Consider a more electron-rich phosphine ligand (e.g., P(t-Bu)₃) to promote oxidative addition. Ensure the quality of the organostannane reagent. | |

| Homocoupling of Stannane | Oxygen contamination; reaction conditions too harsh. | Improve degassing and inert atmosphere protocol. Lower the reaction temperature. Ensure the Pd(0) source is of high quality. |

| Difficult Purification | Incomplete removal of tributyltin byproducts. | Repeat the KF wash, ensuring vigorous stirring for an extended period. During chromatography, sometimes a small amount of triethylamine (~1%) in the eluent can help remove residual tin compounds.[7] |

| Stalled Reaction | Ligand dissociation or catalyst decomposition. | Try a different ligand. Buchwald-type biarylphosphine ligands can be effective for challenging couplings.[9] Adding a fresh portion of the catalyst mid-reaction can sometimes restart a stalled reaction. |

Conclusion

The Stille cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in drug discovery.[1] The protocol provided herein for this compound offers a reliable starting point for accessing a wide array of valuable pyridine derivatives. By understanding the underlying mechanism and paying close attention to critical experimental details—particularly the maintenance of an inert atmosphere and the effective removal of organotin byproducts—researchers can successfully leverage this powerful transformation to advance their synthetic programs.

References

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(11), 1744-1751. [Link]

-

Kumar, A., Singh, A., & Kumar, S. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(1), 1-23. [Link]

-

ChemOrgChem. (2023, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

-

Schmidt, J., Choi, J., Morken, J. P. (2016). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 8(7), 679-684. [Link]

-

Farina, V. (1998). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. In Transition Metals for Organic Synthesis (pp. 2-25). [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Synthesis of Agrochemical Scaffolds Utilizing 2-Bromo-4-ethoxypyridine

Introduction: The Pyridine Core in Modern Agrochemicals

The pyridine heterocycle is a privileged scaffold in the discovery of novel agrochemicals, forming the core structure of numerous fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable component in designing next-generation crop protection agents.[3] Among the vast array of pyridine-based building blocks, 2-Bromo-4-ethoxypyridine has emerged as a particularly versatile and strategic intermediate.[4][5]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides detailed protocols and expert insights into the application of this compound for the synthesis of complex agrochemical compounds. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to empower scientists to leverage this building block with precision and efficiency.

Physicochemical Properties & Reactivity Profile of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application. This compound is a stable, yet reactive, intermediate designed for synthetic elaboration.[4]

| Property | Value | Source |

| CAS Number | 17117-13-4 | [5][6] |

| Molecular Formula | C₇H₈BrNO | [5][6] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Off-white to pale yellow liquid/solid | [4] |

| Boiling Point | 247.3°C at 760 mmHg | [6] |

| Density | 1.449 g/cm³ | [6] |

Reactivity Insights: The synthetic utility of this compound is dictated by the interplay of its substituents on the electron-deficient pyridine ring.[7]

-

The 2-Bromo Group: This is the primary reactive site for functionalization. The bromine atom is an excellent leaving group in two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling: It readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] This is the preferred method for constructing C-C and C-N bonds.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for attack by strong nucleophiles.[9][10]

-

-

The 4-Ethoxy Group: As an electron-donating group, the ethoxy substituent modulates the overall electronics of the pyridine ring. While it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine, its primary role is often as a fixed structural element in the final target agrochemical, contributing to the molecule's desired bioactivity and physicochemical properties.

Core Synthetic Protocols & Methodologies

The following sections provide detailed, field-proven protocols for the most critical transformations involving this compound in an agrochemical discovery context.

Suzuki-Miyaura Cross-Coupling: Building Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11] In agrochemical synthesis, this reaction is paramount for linking the 4-ethoxypyridine core to other aryl or heteroaryl fragments, a common strategy for building complex fungicides and herbicides.[8]

Expert Rationale (Causality): The choice of catalyst, ligand, base, and solvent is critical for a successful coupling.

-

Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., JohnPhos) is highly effective for coupling heteroaryl halides.[12] The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.

-

Base: Cesium carbonate (Cs₂CO₃) is often used as it is a strong, yet non-nucleophilic, base that facilitates the crucial transmetalation step without promoting side reactions.[12]

-

Solvent: A mixture of an organic solvent like THF and water is used to dissolve both the organic and inorganic reagents, ensuring a homogeneous reaction mixture.[12]

Detailed Protocol: Synthesis of 2-(Aryl)-4-ethoxypyridine

-

Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed THF (2.5 mL per 0.22 mmol of halide) and degassed water (0.5 mL per 0.22 mmol of halide) via syringe.

-

Reaction: Heat the reaction mixture to 40-60°C under an argon atmosphere and monitor by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-